Hexyl 2-chloropropanoate
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Overview
Description
Hexyl 2-chloropropanoate is an organic compound with the molecular formula C9H17ClO2. It is an ester derived from 2-chloropropanoic acid and hexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with hexanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Hexyl 2-chloropropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloropropanoic acid and hexanol.
Reduction: Reduction of this compound can yield hexyl 2-chloropropanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminium hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.
Major Products Formed:
Hydrolysis: 2-chloropropanoic acid and hexanol.
Reduction: Hexyl 2-chloropropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexyl 2-chloropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexyl 2-chloropropanoate involves its interaction with specific molecular targets. For instance, when used as a reagent, it may act as an alkylating agent, transferring its hexyl group to other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Hexyl 2-chloropropanoate can be compared with other esters derived from 2-chloropropanoic acid, such as:
- Ethyl 2-chloropropanoate
- Methyl 2-chloropropanoate
- Butyl 2-chloropropanoate
Uniqueness: this compound is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This difference can affect its solubility, reactivity, and applications .
Properties
CAS No. |
86711-72-0 |
---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
hexyl 2-chloropropanoate |
InChI |
InChI=1S/C9H17ClO2/c1-3-4-5-6-7-12-9(11)8(2)10/h8H,3-7H2,1-2H3 |
InChI Key |
CKKHJCOIGGVMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(C)Cl |
Origin of Product |
United States |
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